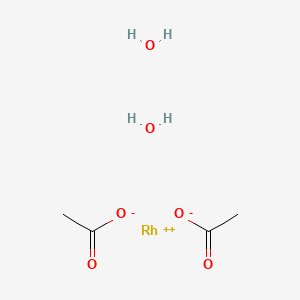

Rhodium(II) acetate dihydrate

Description

Significance of Dirhodium(II) Complexes in Contemporary Chemistry

Dirhodium(II) complexes, particularly the tetracarboxylate variants, have become indispensable catalysts in modern organic synthesis. nih.govresearchgate.net Their prominence stems from their exceptional ability to catalyze a wide array of chemical transformations with high efficiency and selectivity. nih.govresearchgate.netcanberra.edu.au These complexes are particularly renowned for their role in mediating reactions involving metal-carbene and metal-nitrene intermediates. canberra.edu.aunih.gov

A primary area of their application is in C-H functionalization, a field that aims to directly convert ubiquitous but inert C-H bonds into more valuable functional groups. nih.govresearchgate.net Dirhodium tetracarboxylates have proven to be highly effective in promoting both intramolecular and intermolecular C-H insertion reactions, offering a powerful tool for the synthesis of complex organic molecules. nih.govchemeurope.com The development of chiral dirhodium(II) complexes has further expanded their utility, enabling enantioselective transformations that are crucial for the synthesis of pharmaceuticals and other bioactive compounds. canberra.edu.auacs.org

Beyond C-H functionalization, dirhodium(II) complexes are widely employed in other key organic reactions, including:

Cyclopropanation: The formation of cyclopropane (B1198618) rings from alkenes and diazo compounds is efficiently catalyzed by dirhodium(II) complexes. nih.govchemeurope.com

X-H Insertion (X = N, S, O): These catalysts facilitate the insertion of carbenes into N-H, S-H, and O-H bonds, providing straightforward routes to amines, thioethers, and ethers. chemeurope.comacs.org

Ylide Formation: Dirhodium(II) complexes can generate ylides, which are versatile intermediates in various subsequent transformations. nih.govchemicalbook.com

The catalytic prowess of these complexes is intrinsically linked to their unique bimetallic structure, featuring a Rh-Rh single bond and two available axial coordination sites. acs.org This structure allows for facile generation of reactive metal-carbene intermediates from precursors like diazo compounds. acs.orgsnnu.edu.cn The nature of the bridging carboxylate ligands and the axial ligands can be systematically modified to fine-tune the catalyst's reactivity, selectivity, and stereocontrol, making dirhodium(II) complexes a highly versatile and tunable class of catalysts. acs.orgrsc.org

Historical Context of Rhodium(II) Acetate (B1210297) Dihydrate in Organic Synthesis and Catalysis

The journey of rhodium(II) acetate as a catalyst in organic synthesis began in the early 1970s. taylorandfrancis.com The pioneering work of Teyssié and his collaborators was instrumental in demonstrating the catalytic potential of dirhodium tetraacetate. chemeurope.com Their initial discovery that rhodium(II) acetate could effectively catalyze the decomposition of ethyl diazoacetate opened the door to a new realm of transition metal catalysis. This was a significant advancement, as rhodium(II) acetate exhibited superior performance in terms of turnover numbers and selectivity for metal carbene transformations compared to other existing catalysts.

Following these initial breakthroughs, the application of rhodium(II) acetate in organic synthesis rapidly expanded. chemeurope.com Researchers quickly recognized its utility in a variety of transformations, including O-H and N-H insertion reactions, as well as the cyclopropanation of olefins and aromatic systems. chemeurope.com These early studies laid the foundation for the extensive use of rhodium(II) acetate as a versatile catalyst.

A crucial aspect of its historical development was the elucidation of its structure. The dimeric "paddlewheel" structure, similar to that of copper(II) acetate and chromium(II) acetate, was confirmed through X-ray crystallography. chemeurope.comacs.org This structural understanding provided critical insights into its reactivity and the nature of the catalytically active species.

The classic synthesis method for rhodium(II) acetate, developed by Wilkinson, involved the reduction of rhodium(III) chloride with ethanol (B145695) in the presence of a large excess of acetic acid. While effective, this method highlighted the need for more efficient synthetic routes. Over the years, research has focused on improving synthetic protocols and expanding the library of dirhodium carboxylate complexes by exchanging the acetate ligands for other carboxylates to modulate the catalyst's electronic and steric properties. wikipedia.org This has led to the development of a vast array of dirhodium(II) catalysts with tailored reactivity for specific applications.

Scope and Research Focus of Rhodium(II) Acetate Dihydrate Studies

Current research on this compound and its derivatives is multifaceted, driven by the continuous demand for more efficient and selective synthetic methodologies. A significant portion of ongoing studies is dedicated to expanding the scope of its catalytic applications and gaining a deeper mechanistic understanding of the reactions it mediates.

Key areas of research focus include:

Development of Novel Catalytic Transformations: While well-established in reactions like cyclopropanation and C-H insertion, researchers are constantly exploring new frontiers. This includes its use in more complex tandem or cascade reactions, where multiple bonds are formed in a single operation. canberra.edu.au

Asymmetric Catalysis: The design and synthesis of new chiral dirhodium(II) carboxylate catalysts remain a vibrant area of investigation. canberra.edu.auacs.org The goal is to achieve higher levels of enantioselectivity in a broader range of reactions, which is of paramount importance in the synthesis of chiral drugs and natural products. canberra.edu.aumdpi.com The relationship between the catalyst's structure, particularly its symmetry, and the resulting stereoselectivity is a subject of intense study. mdpi.com

Mechanistic Investigations: Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding the intricacies of rhodium-catalyzed reactions. acs.org These studies aim to elucidate the nature of the reactive intermediates, the transition states, and the factors that govern selectivity. acs.org

Applications in Total Synthesis: The utility of rhodium(II) acetate and its derivatives is continuously demonstrated through their application in the total synthesis of complex natural products and other biologically active molecules. google.com These applications serve as a testament to the power and reliability of these catalysts in constructing challenging molecular architectures.

Axial Ligand Modification: Research is also directed towards understanding and exploiting the role of the axial ligands on the dirhodium core. acs.org The coordination of different Lewis bases to the axial sites can significantly influence the catalyst's reactivity and selectivity, offering another avenue for fine-tuning its performance. acs.org

The enduring interest in this compound stems from its reliability, versatility, and the continuous discovery of new applications and improved catalytic systems. Its ability to be systematically modified allows for the rational design of catalysts with tailored properties, ensuring its continued importance in the field of organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆O₁₀Rh₂ | chemeurope.com |

| Molar Mass | 441.99 g/mol | wikipedia.orgchemeurope.com |

| Appearance | Emerald green powder | wikipedia.orgchemeurope.com |

| CAS Number | 15956-28-2 | chemeurope.com |

| Density | 1.126 g/cm³ | wikipedia.orgchemeurope.com |

| Melting Point | >100 °C (decomposes) | wikipedia.orgchemeurope.com |

| Solubility in Water | Soluble | wikipedia.orgchemeurope.com |

| Solubility in Other Solvents | Soluble in polar organic solvents | wikipedia.orgchemeurope.com |

| Crystal Structure | Monoclinic | wikipedia.orgwikipedia.org |

| Coordination Geometry | Octahedral | wikipedia.orgchemeurope.com |

| Rh-Rh Bond Length | 2.39 Å | wikipedia.orgchemeurope.com |

Structure

2D Structure

Properties

Molecular Formula |

C4H10O6Rh |

|---|---|

Molecular Weight |

257.02 g/mol |

IUPAC Name |

rhodium(2+);diacetate;dihydrate |

InChI |

InChI=1S/2C2H4O2.2H2O.Rh/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+2/p-2 |

InChI Key |

DPQSFPWSRVODTR-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.[Rh+2] |

Origin of Product |

United States |

Molecular Structure, Coordination Environment, and Electronic Properties

Dimeric Paddlewheel Structure

The hallmark of rhodium(II) acetate (B1210297) dihydrate is its dimeric "paddlewheel" structure. sigmaaldrich.comguidechem.com This arrangement consists of two rhodium atoms held in close proximity by four bridging acetate ligands. guidechem.comriyngroup.com This structural motif is a common feature for certain transition metal carboxylates. guidechem.com

Rhodium-Rhodium Metal-Metal Bonding and Distances

A key feature of the paddlewheel structure is the direct bond between the two rhodium atoms. The Rh-Rh bond length in the dihydrate form is approximately 2.39 Å. wikipedia.orgchemeurope.com This metal-metal bond is a single bond, arising from a σ²π⁴δ²δ²π⁴ electronic configuration, which results in a diamagnetic compound. The distance between the rhodium atoms can be influenced by the nature of the axial ligands, with observed bond lengths varying in related complexes. researchgate.net

Bridging Acetate Ligands and their Role

Four acetate (CH₃COO⁻) ligands bridge the two rhodium centers. guidechem.com Each acetate ligand spans the dirhodium core, with one oxygen atom coordinating to each rhodium atom. These bridging ligands are crucial in maintaining the rigid paddlewheel framework. The acetate groups can be replaced by other carboxylates through ligand exchange reactions.

Axial Ligand Coordination and Geometry

In the dihydrate form, a water molecule coordinates to each rhodium atom at the axial positions, completing the coordination sphere. chemeurope.com These axial ligands are situated along the axis of the Rh-Rh bond, perpendicular to the plane of the four bridging acetate ligands.

Octahedral Coordination Geometry of Rhodium Centers

Each rhodium atom in the dimer exhibits an octahedral molecular geometry. wikipedia.orgchemeurope.com This geometry is defined by the four oxygen atoms from the bridging acetate ligands in the equatorial plane, the adjacent rhodium atom, and the axially coordinated water molecule. wikipedia.orgchemeurope.com This arrangement results in a coordination number of six for each rhodium center. libretexts.org

Influence of Axial Ligands on Rh-Rh and Rh-Ligand Bond Lengths

The nature of the axial ligands can influence the structural parameters of the complex, including the Rh-Rh and Rh-ligand bond lengths. While the Rh-Rh bond length is generally considered insensitive to the nature of the axial ligand, subtle changes can be observed. researchgate.netchemrxiv.org For instance, coordination of different Lewis bases to the axial positions can cause minor variations in the Rh-Rh distance. chemrxiv.org The strength of the coordination of the axial ligand also affects the Rh-Ligand bond distance. For example, in adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the Rh-N bond distances were found to be 2.2681(3) Å and 2.2587(10) Å in two different crystalline forms. mdpi.com

| Compound | Rh-Rh Bond Distance (Å) | Axial Rh-Ligand Bond Distance (Å) |

|---|---|---|

| Rhodium(II) acetate dihydrate | 2.39 | - |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] (Form 1) | 2.4108(3) | 2.2681(3) (Rh-N) |

| [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] (Form 2) | 2.4143(2) | 2.2587(10) (Rh-N) |

Dynamic Properties and Ligand Exchange Processes

The axial ligands in rhodium(II) acetate complexes are comparatively labile and can undergo facile exchange with other Lewis bases. mdpi.com This ligand exchange at the axial sites occurs readily at room temperature, in contrast to the more stringent conditions required to substitute the bridging carboxylate ligands. mdpi.com This dynamic behavior is crucial for the catalytic activity of the complex, as the dissociation of an axial ligand can create a coordinatively unsaturated site on the metal, which is often a prerequisite for substrate binding and subsequent reaction. The exchange of bridging acetate ligands with other carboxylates, such as mandelate, has also been documented. cdnsciencepub.com

Spectroscopic Characterization in Structural Elucidation

The structure of this compound has been extensively elucidated using a combination of spectroscopic and diffraction techniques. These methods provide detailed insights into the compound's unique dimeric framework, bonding, and the coordination environment of the rhodium centers.

X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound. chem-soc.siresearchgate.net These studies reveal a dimeric "paddlewheel" structure. chem-soc.si The key feature is a pair of rhodium atoms bridged by four acetate ligands. chem-soc.si Each rhodium atom is in an octahedral coordination environment, defined by four equatorial oxygen atoms from the acetate bridges, one axial water molecule, and a direct Rhodium-Rhodium (Rh-Rh) bond. chem-soc.si The Rh-Rh bond length is a critical parameter and has been determined with high precision. researchgate.net

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Structure | Dimeric Paddlewheel | chem-soc.si |

| Coordination Geometry | Octahedral (per Rh) | chem-soc.si |

| Crystal System | Monoclinic | chem-soc.si |

| Rh-Rh Bond Length | 2.3855(5) Å | researchgate.net |

| Axial Ligand | H₂O | chem-soc.si |

UV-Vis Spectroscopy

The electronic spectrum of this compound in solution provides characteristic information about its electronic structure. The emerald-green color of the compound is due to absorptions in the visible region. The spectrum is typically characterized by two main bands. researchgate.net The lower energy band, observed around 584-600 nm, is assigned to the lowest energy π(Rh₂) → σ(Rh₂) electronic transition, which is a hallmark of the dimeric structure. researchgate.netresearchgate.net A higher energy band is also observed in the 450 nm region. researchgate.net The position and intensity of these bands can be influenced by the nature of the axial ligands coordinated to the rhodium centers. researchgate.net

Table 2: Electronic Absorption Data for this compound

| Band Designation | Wavelength (λₘₐₓ) | Electronic Transition Assignment | Reference |

| Band I | ~584 nm | π(Rh₂) → σ(Rh₂) | researchgate.net |

| Band II | ~450 nm | Ligand-to-metal or d-d transitions | researchgate.net |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the coordination mode of the acetate ligands. In the paddlewheel structure, the four acetate groups act as bridging ligands. The vibrational frequencies of the carboxylate group (COO) are sensitive to its coordination environment. For a bridging acetate, the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies is smaller than that for a unidentate ligand. Experimental data for rhodium(II) acetate shows an asymmetric stretch at 1589 cm⁻¹ and a symmetric stretch at 1447 cm⁻¹. This relatively small separation is characteristic of the bridging coordination mode. Additionally, theoretical calculations based on Density Functional Theory (DFT) have assigned the Rh-Rh stretching vibration to a frequency of approximately 300 cm⁻¹. researchgate.net

Table 3: Key Infrared Vibrational Frequencies for Rhodium(II) Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dirhodium(II,II) core, with its d⁷ electron configuration for each rhodium atom, forms a strong Rh-Rh single bond. This bonding results in the pairing of all electrons, rendering the complex diamagnetic. researchgate.net As a result, rhodium(II) acetate and its adducts are amenable to NMR spectroscopy without the extreme signal broadening associated with paramagnetic compounds. researchgate.net In ¹H NMR spectroscopy, the acetate ligands are expected to show a sharp singlet for the methyl protons. The chemical shift of this peak is sensitive to the solvent and the nature of the axial ligands. For example, in adducts with nitrogen-donor ligands like pyridine, the acetate methyl protons typically appear as a singlet around 1.8 ppm. researchgate.net

Table 4: Representative ¹H NMR Data for Rhodium(II) Acetate Adducts

| Protons | Representative Chemical Shift (δ) | Multiplicity | Note | Reference |

| Acetate -CH₃ | ~1.8 ppm | Singlet | Shift is dependent on solvent and coordinated axial ligand. | researchgate.net |

Electronic Structure and Reactivity Correlations

The catalytic activity of this compound is intrinsically linked to its unique electronic structure. The formation of the Rh-Rh bond and the resulting electronic configuration create a framework that is highly effective for a variety of chemical transformations.

Electronic Structure

Theoretical studies, including DFT calculations, have provided a detailed picture of the electronic structure. researchgate.net The interaction between the two Rh(II) centers leads to the formation of a set of molecular orbitals (σ, π, δ) that describe the metal-metal bond. The resulting electron configuration is determined to be σ²π⁴δ²δ²π⁴. researchgate.net This configuration corresponds to a net single bond between the two rhodium atoms and explains the compound's diamagnetism. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily associated with the Rh-Rh bond (π* and σ*, respectively), and the energy gap between them corresponds to the lowest-energy electronic transition observed in the UV-Vis spectrum. researchgate.net

The rhodium centers are Lewis acidic and can readily exchange their axial water ligands for other Lewis bases. chem-soc.si This ability to coordinate substrates at the axial positions is a cornerstone of the compound's reactivity.

Reactivity Correlations

The electronic structure of rhodium(II) acetate is directly responsible for its widespread use as a catalyst in organic synthesis. It is particularly effective in catalyzing reactions involving diazo compounds, such as:

Cyclopropanation: It reacts with diazo compounds and alkenes to form cyclopropanes. chem-soc.si

C-H Insertion: It facilitates the insertion of a carbene fragment into unactivated C-H bonds.

Ylide Formation: It catalyzes the formation of ylides from diazo compounds and heteroatoms (e.g., nitrogen, sulfur, oxygen).

The general mechanism for these reactions involves the initial coordination of the diazo compound to an axial site of the rhodium dimer, followed by the loss of dinitrogen (N₂) to form a highly reactive rhodium-carbene intermediate. This electrophilic carbene species is then transferred to a substrate (an alkene for cyclopropanation or a C-H bond for insertion). The paddlewheel structure provides a robust framework that can be modified with chiral ligands to achieve high levels of enantioselectivity in these transformations. The Lewis acidity of the rhodium centers and the lability of the axial ligands are crucial for the catalytic cycle. chem-soc.si

Catalytic Reactivity and Mechanism of Rhodium Ii Acetate Dihydrate

General Catalytic Principles and Applications

Rhodium(II) acetate (B1210297), with the chemical formula Rh₂(AcO)₄, is a highly effective catalyst for a wide range of organic transformations. wikipedia-on-ipfs.org Its catalytic activity stems from its dinuclear structure, where two rhodium atoms are bridged by four acetate ligands, creating a coordinatively unsaturated site on each metal center. This allows for the interaction with diazo compounds, which are key precursors in many of these reactions. caltech.edu The discovery by Teyssié and coworkers that rhodium(II) acetate is an exceptionally effective catalyst for various transformations involving diazo compounds was a significant milestone in the field. caltech.edu

The primary applications of rhodium(II) acetate as a catalyst include:

C-H Insertion: This involves the insertion of a carbene, generated from a diazo compound, into a carbon-hydrogen bond. This method is valuable for synthesizing a diverse array of organic compounds through both intramolecular and intermolecular pathways. wikipedia-on-ipfs.orgchemeurope.com

X-H Insertion (X = N, O, S): Similar to C-H insertion, this reaction involves the insertion of a rhodium carbenoid into a heteroatom-hydrogen bond. This process is crucial for forming carbon-heteroatom bonds and often proceeds through the formation of an ylide intermediate. wikipedia-on-ipfs.orgchemeurope.com

Cyclopropanation: Rhodium(II) acetate catalyzes the reaction between diazo compounds and alkenes to form cyclopropane (B1198618) rings. This reaction is highly valuable in organic synthesis for creating strained three-membered rings. wikipedia-on-ipfs.orgchemeurope.comwikipedia.org

Aromatic Cycloaddition: The catalyst is efficient in promoting both two-component and three-component 1,3-dipolar cycloaddition reactions with aromatic systems. wikipedia-on-ipfs.orgchemeurope.com

Ylide Formation: The interaction of the rhodium carbenoid with heteroatoms can lead to the formation of ylide intermediates, which can then undergo various synthetically useful rearrangements and cycloadditions. acs.org

The versatility of rhodium(II) acetate has made it a cornerstone catalyst in modern organic synthesis, enabling the construction of complex molecular architectures. organic-chemistry.org

Diazo Compound Chemistry and Metal Carbenoid Formation

The catalytic utility of rhodium(II) acetate is intrinsically linked to its reactions with α-diazocarbonyl compounds. acs.org These compounds serve as precursors to highly reactive rhodium carbene (or carbenoid) intermediates, which are central to the subsequent chemical transformations. acs.orgnih.gov

The generally accepted mechanism for the formation of a rhodium(II) carbene complex begins with the complexation of the diazo compound to an axial site of the rhodium(II) catalyst. acs.org This is followed by the rate-limiting extrusion of dinitrogen (N₂) to generate the rhodium carbene intermediate. acs.orgresearchgate.net Kinetic isotope effect studies provide strong evidence for this mechanism, indicating significant C-N bond fission in the transition state. acs.orgresearchgate.net

The reactivity of the generated rhodium carbenoid is influenced by the substituents on the diazo precursor. nih.gov

Donor/Acceptor Carbenoids: When the diazo compound has both an electron-donating group (like an aryl or vinyl group) and an electron-accepting group, the resulting carbenoid has attenuated reactivity, leading to higher selectivity in reactions. illinois.edu

Acceptor/Acceptor Carbenoids: With two electron-withdrawing groups, the carbenoid is highly electrophilic and reactive. nih.govillinois.edu

These rhodium carbenoids are electrophilic species that can undergo a variety of transformations, including insertion reactions, cyclopropanation, and ylide formation. acs.orgu-tokyo.ac.jp

Rhodium-catalyzed C-H insertion is a powerful method for C-C bond formation. chemeurope.com This reaction can occur both between two different molecules (intermolecular) and within the same molecule (intramolecular).

Intramolecular C-H Insertion: This process is particularly useful for synthesizing cyclic compounds, with five-membered rings often being the preferred product in flexible systems. organic-chemistry.orgchempedia.info The regioselectivity of the insertion is influenced by electronic and steric factors, with insertion generally favoring tertiary > secondary > primary C-H bonds. nih.gov For instance, α-aryl-α-diazo ketones efficiently cyclize in the presence of rhodium catalysts to form α-aryl cyclopentanones. organic-chemistry.org The choice of catalyst and the electronic nature of substituents on the aromatic ring can significantly impact the reaction's efficiency. organic-chemistry.orgnih.gov

Intermolecular C-H Insertion: While synthetically valuable, intermolecular C-H insertion reactions can be less selective than their intramolecular counterparts and may face competition from side reactions like carbene dimerization. caltech.edu However, by using donor/acceptor substituted carbenoids, high levels of selectivity can be achieved. nih.gov

The general preference for C-H insertion follows the order: allylic ≈ benzylic > tertiary > secondary > primary. nih.gov

| Substrate Type | Preferred Ring Size | General Reactivity Order of C-H Bonds | Key Influencing Factors |

|---|---|---|---|

| α-Diazo ketones | 5-membered rings | tertiary > secondary | Catalyst electrophilicity, substrate conformation |

| α-Aryl-α-diazo ketones | 5-membered rings (cyclopentanones) | allylic ≈ tertiary > secondary | Electronic effects of aryl substituents |

Rhodium carbenoids readily react with heteroatom-hydrogen bonds (N-H, O-H, S-H) in a process known as X-H insertion. wikipedia-on-ipfs.orgchemeurope.comrsc.org This reaction is a highly efficient method for forming carbon-heteroatom bonds. rsc.org The mechanism is generally believed to proceed in a stepwise manner through the formation of an ylide intermediate. rsc.org

The reaction involves the nucleophilic attack of the heteroatom (N, O, or S) on the electrophilic carbene carbon, leading to the formation of a rhodium-associated ylide. rsc.orgmdpi.com This ylide can then undergo a proton transfer to yield the final insertion product. rsc.org

O-H Insertion: The reaction of rhodium carbenoids with alcohols and water is a well-established method for synthesizing ethers. rsc.orgresearchgate.net

N-H Insertion: Insertions into the N-H bonds of amines and amides are used to produce α-amino acid derivatives and other nitrogen-containing compounds. This reaction was a key step in the Merck synthesis of the antibiotic thienamycin. rsc.org

S-H Insertion: Reactions with thiols provide a straightforward route to thioethers. researchgate.net

In some cases, the ylide intermediate can be trapped or undergo rearrangements instead of direct proton transfer. For example, the reaction of a rhodium carbene with a carbonyl oxygen can form a carbonyl ylide, which can then participate in 1,3-dipolar cycloaddition reactions. acs.orgias.ac.in Similarly, reaction with an amine can form an ammonium (B1175870) ylide. acs.org

Rhodium(II) acetate is a premier catalyst for the cyclopropanation of alkenes using diazo compounds. chemeurope.comwikipedia.org The reaction is believed to proceed through the concerted addition of the rhodium carbene to the alkene double bond. wikipedia.org This mechanism generally results in the retention of the alkene's stereochemistry. wikipedia.org

The reaction is applicable to a wide range of alkenes, including electron-rich, neutral, and even electron-deficient ones, although the latter can be more challenging. wikipedia.orgnih.gov The efficiency and stereoselectivity of the cyclopropanation can be tuned by modifying the ligands on the dirhodium catalyst. wikipedia.orgnih.gov

Aromatic systems can also undergo cyclopropanation. For instance, the reaction of aryldiazoacetates with [2.2]paracyclophane results in cyclopropanation of the strained benzene (B151609) ring. nih.gov The regioselectivity of this reaction can be controlled by the choice of the rhodium catalyst. nih.gov

| Alkene Type | Diazo Compound | Product | Key Features |

|---|---|---|---|

| Styrene (B11656) (electron-rich) | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | High efficiency, stereospecific |

| Acrylates (electron-deficient) | Aryldiazoacetates | Functionalized cyclopropane carboxylates | Requires specific chiral catalysts for high enantioselectivity |

| [2.2]Paracyclophane (aromatic) | Aryldiazoacetates | Cyclopropanated paracyclophane derivatives | Catalyst-controlled regioselectivity |

Rhodium(II) acetate catalyzes cycloaddition reactions where the intermediate rhodium carbenoid interacts with aromatic systems. chemeurope.com A notable example is the tandem carbonyl ylide formation-1,3-dipolar cycloaddition. ias.ac.innih.gov In this process, the rhodium carbene, generated from an α-diazo carbonyl compound, reacts intramolecularly with a carbonyl group to form a cyclic carbonyl ylide. ias.ac.in This transient 1,3-dipole can then be trapped by a dipolarophile, including an aromatic ring, to rapidly construct complex polycyclic systems. nih.govresearchgate.net

This cascade process is highly efficient for assembling polycyclic structures with excellent stereochemical control. ias.ac.in For example, α-diazo dihydroindolinones undergo this tandem sequence to generate novel azapolycyclic ring systems. nih.gov The reaction has been utilized in the total synthesis of complex natural products like the indole (B1671886) alkaloid aspidophytine. researchgate.net

Nitrene and Oxo Transfer Reactions

Rhodium(II) acetate dihydrate is a proficient catalyst for nitrene and oxo transfer reactions, facilitating the functionalization of C-H bonds and the oxidation of various substrates.

In nitrene transfer reactions, rhodium acylnitrene complexes are frequently proposed as key intermediates in catalytic C-H amidation, although their isolation and structural characterization have been challenging. To overcome this, a chromophoric octahedral Rhodium complex with a bidentate dioxazolone ligand was designed. In this complex, photoinduced metal-to-ligand charge transfer initiates catalytic C-H amidation. X-ray photocrystallographic analysis of the Rh-dioxazolone complex enabled the structural elucidation of the Rh-acylnitrenoid, confirming that the singlet nitrenoid species is primarily responsible for acylamino transfer reactions. nih.gov

The mechanism of these reactions is often debated, with evidence suggesting both concerted and stepwise pathways. For intramolecular dirhodium-catalyzed amination, experimental and computational data support a concerted, asynchronous C-H insertion mechanism, similar to that of Rh-carbene transfer. nih.gov The reaction involves the in situ generation of iminoiodinane oxidants in the presence of the rhodium catalyst, which then facilitates the N-atom transfer. nih.gov A variety of nitrogen sources, including carbamates, sulfamates, and sulfamides, can be used. nih.gov

Studies using radical clock substrates, such as a cyclopropane clock, have shown no ring-opened products, which is consistent with a concerted nitrene-type oxidation rather than a stepwise radical C-H abstraction/rebound mechanism. nih.gov This is further supported by a measured kinetic isotope effect of 2.6 and a Hammett ρ value of -0.55. nih.gov

Oxidation Reactions of Organic Substrates

Rhodium(II) acetate and its derivatives are effective catalysts for the oxidation of a range of organic substrates. matthey.com These reactions often proceed via mechanisms involving high-valent rhodium intermediates.

One notable application is the chemoselective allylic C-H oxidation of unsaturated sulfamates, a property not observed with many other dirhodium complexes. acs.org For instance, the chiral dirhodium tetracarboxamidate complex, Rh₂(S-nap)₄, demonstrates a strong preference for promoting allylic C-H bond insertion. nih.gov This catalyst is effective for the oxidation of 3-aryl-substituted propylsulfamate esters, yielding enantiomeric excesses generally greater than 80%. The reaction conditions are tolerant of most common functional groups. nih.gov

The mechanism of these oxidations can be influenced by the nature of the oxidant and the ligands on the rhodium catalyst. While a concerted, nitrene-type pathway is generally accepted for dirhodium tetracarboxylate-promoted reactions, the remarkable chemoselectivity of catalysts like Rh₂(S-nap)₄ suggests a possible change in mechanism. nih.gov However, experiments with cyclopropane clock substrates did not yield ring-opened products, supporting a concerted, nitrene-type oxidation. nih.gov

The performance of these oxidation reactions can be enhanced by using different terminal oxidants. For example, PhI(O₂CᵗBu)₂ has shown improved performance over PhI(OAc)₂. The use of other carboxylic acids, such as dimethylphenylacetic acid, which are more effective one-electron reducing agents, can also improve catalytic turnover numbers in intermolecular amination reactions. nih.gov

Hydrogenation and Hydrosilylation

Rhodium(II) acetate itself can act as a precatalyst for hydrogenation reactions, though the addition of nitrogen or phosphorus ligands is often necessary to prevent degradation of the complex to rhodium metal. ias.ac.in Chiral rhodium carboxylate complexes, in combination with chiral or achiral phosphines, have been used in the asymmetric hydrogenation of substrates like α-acetamidocinnamic acid and its methyl ester, although enantiomeric excesses are often modest. ias.ac.in The efficiency and enantioselectivity of these reactions are influenced by diastereomeric interactions between the chiral carboxylate groups and the phosphine (B1218219) ligands. ias.ac.in

In the realm of hydrosilylation, rhodium(II) acetate, often in combination with ligands like XantPhos, catalyzes the regio- and stereoselective hydrosilylation of alkynes with various tertiary silanes. researchgate.net This provides a straightforward method for synthesizing β-(Z)-vinylsilanes. researchgate.net Other rhodium complexes, such as those with cyclobutadiene (B73232) ligands, also promote the hydrosilylation of alkynes, typically yielding 1-Z-isomers. researchgate.net The hydrosilylation of phenylacetylene (B144264) with Et₃SiH in the presence of certain rhodium-germyl complexes results in the formation of the corresponding trans-olefin (β-(E)-isomer) as the major product. nih.gov

Wolff Rearrangement Catalysis

The Wolff rearrangement is a reaction in which an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org Rhodium(II) acetate is a commonly used catalyst for this transformation, as it facilitates the formation of a metal-stabilized carbene intermediate at lower temperatures than thermal or photolytic methods. wikipedia.orgscielo.org.mx

The catalytic cycle begins with the electrophilic addition of the rhodium(II) catalyst to the diazo compound, leading to the loss of molecular nitrogen and the formation of a metal carbene. scielo.org.mx This intermediate then undergoes the Wolff rearrangement to form a ketene. scielo.org.mx The resulting ketene is highly reactive and can be trapped by nucleophiles such as water, alcohols, or amines to generate carboxylic acid derivatives. wikipedia.org

An example of this is the rhodium(II) acetate-catalyzed reaction of 3-diazo-1-(indol-3-yl)-propane-1,2-dione. Instead of the expected intramolecular cyclization, the reaction yields 3-acetylindole. scielo.org.mx This is rationalized by a mechanism involving a Wolff rearrangement to form a ketene, which then reacts with water during purification to give a β-ketoacid that readily decarboxylates. scielo.org.mxresearchgate.net

While rhodium(II) catalysts are effective, other transition metals like copper(II) are also used. wikipedia.org The choice of catalyst can influence the reaction pathway; for instance, copper(II) and rhodium(II) salts can promote a vinylogous Wolff rearrangement. wikipedia.org

Enantioselective Catalysis and Chiral Derivatives

Enantioselective catalysis using rhodium(II) complexes is a powerful tool in organic synthesis. The development of chiral derivatives of rhodium(II) acetate has enabled a wide range of asymmetric transformations.

The design of chiral ligands is crucial for achieving high levels of enantioselectivity in rhodium(II)-catalyzed reactions. The chirality of the ligands creates a "chiral cavity" or "chiral pocket" around the rhodium center, which influences the trajectory of the approaching substrate and controls the stereochemical outcome of the reaction. mdpi.com

A variety of chiral ligands have been developed, primarily based on chiral carboxylic acids and carboxamides. nih.govmdpi.com For a long time, C₂-symmetric ligands were dominant in asymmetric catalysis. nih.govresearchgate.net However, nonsymmetrical ligands have also proven to be highly effective, in some cases outperforming their symmetric counterparts. nih.govresearchgate.net

The steric and electronic properties of the ligands play a significant role in their effectiveness. For example, in some dirhodium(II)-catalyzed reactions, increasing the steric bulk of the ligand at the α-carbon has been shown to increase enantioselectivity. mdpi.com The electronic nature of the ligand also influences the reactivity of the catalyst. Strongly donating carboxamidate ligands, for instance, increase the backbonding to the nitrene ligand, leading to a more stable and potentially more selective catalyst. nih.gov

The arrangement of the chiral ligands around the dirhodium core can also impact enantioselectivity. Different ligand arrangements, such as α,α,α,α-, α,α,α,β-, α,α,β,β-, and α,β,α,β-, have all been reported to lead to high levels of enantioselectivity, indicating that catalyst symmetry is not a strict requirement for high asymmetric induction. mdpi.com

A general method for the synthesis of chiral heteroleptic rhodium(II) tetracarboxylate catalysts has been developed, which expands the scope of accessible chiral Rh(II) catalysts. acs.org

Stereochemical control in rhodium(II)-catalyzed reactions is achieved through the interaction of the substrate with the chiral environment created by the ligands. The catalyst's structure dictates the approach of the substrate to the active rhodium center, thereby controlling the formation of one enantiomer over the other.

The enantioselectivity of these reactions is not solely dependent on the catalyst but can also be influenced by the structure of the substrate and the reaction conditions. For example, in C-H amination reactions, the enantiomeric ratio can sometimes decrease over the course of the reaction, suggesting a change in the catalyst's structure due to the lability of the bridging carboxylate groups. nih.gov

The mechanism of stereochemical induction often involves the formation of a transient axially chiral dirhodium carbene intermediate. nih.gov The point chirality from the catalyst is transferred to this intermediate, which then dictates the stereochemistry of the product. nih.gov

Chiral dirhodium(II) carboxylate catalysts have been successfully applied in a wide range of reactions, including C-H amination, cyclopropanation, and carbonyl ylide formation, often with high levels of enantioselectivity. nih.govmdpi.commdpi.com For instance, the chiral catalyst Rh₂(S-TPPTTL)₄ has been shown to be optimal for the site- and stereoselective carbene insertion into the distal allylic C(sp³)–H bond of allyl boronates. acs.org

The table below provides examples of chiral rhodium(II) catalysts and their performance in specific enantioselective reactions.

Table 1: Examples of Chiral Rhodium(II) Catalysts and their Applications in Enantioselective Synthesis

| Catalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (% ee) |

| Rh₂(S-DOSP)₄ | Carbonyl ylide formation/1,3-dipolar cycloaddition | α-diazoketones | Cycloadducts | Up to 99% mdpi.com |

| Rh₂(S-PTTL)₄ | Carbonyl ylide formation/1,3-dipolar cycloaddition | α-diazoketones | Cycloadducts | 74% mdpi.com |

| Rh₂(S-nap)₄ | Intramolecular C-H amination | 3-arylpropylsulfamate esters | Cyclized sulfamates | >80% nih.gov |

| Rh₂(S-nap)₄ | Allylic C-H oxidation | Unsaturated sulfamates | Vinyl-substituted oxathiazinanes | >80% acs.org |

Mechanistic Investigations and Reaction Pathway Elucidation

The catalytic prowess of this compound, particularly in reactions involving diazo compounds, stems from its ability to form highly reactive rhodium carbenoid intermediates. Understanding the mechanistic pathways of these reactions is crucial for optimizing existing synthetic methods and developing new ones. Researchers employ a combination of intermediate characterization, kinetic studies, and computational modeling to unravel the intricate details of these catalytic cycles.

Intermediate Characterization (e.g., Ylides, Carbenoids)

The reaction pathway of rhodium(II) acetate-catalyzed transformations of diazo compounds invariably proceeds through the formation of a key intermediate: a rhodium carbenoid. This transient species is generated by the reaction of the diazo compound with the rhodium(II) catalyst, leading to the extrusion of dinitrogen. While often too unstable for direct isolation, the existence and reactivity of these carbenoids are well-established through trapping experiments and spectroscopic studies.

Once formed, the rhodium carbenoid is highly electrophilic and can react with a variety of nucleophiles. A common pathway involves the reaction with a Lewis base to form an ylide. For instance, in the presence of compounds containing heteroatoms like oxygen or nitrogen, the carbenoid can be intercepted to form oxonium or ammonium ylides, respectively. These ylides are themselves key intermediates that can undergo a range of subsequent transformations, including organic-chemistry.orgacs.org-sigmatropic rearrangements, Stevens rearrangements, or cycloadditions. acs.orgnih.gov

For example, the reaction of donor/acceptor-substituted carbenoids with allylic alcohols leads to the formation of an oxonium ylide, which then undergoes a highly stereoselective organic-chemistry.orgacs.org-sigmatropic rearrangement to afford homoallylic alcohols. organic-chemistry.orgnih.gov Similarly, α-diazo esters containing a γ-amido group can form either ammonium or carbonyl ylides depending on the reaction conditions. acs.org The rhodium carbenoid intermediate can attack the lone pair of electrons on either the amide nitrogen or the carbonyl oxygen. acs.org While the ammonium ylides are often transient and readily rearrange or fragment, the carbonyl ylides can be trapped by dipolarophiles in cycloaddition reactions. acs.org

The nature of the substituents on the diazo compound and the ligands on the rhodium catalyst can significantly influence the stability and reactivity of the carbenoid and subsequent ylide intermediates. Donor/acceptor-substituted carbenoids, for instance, exhibit different reactivity profiles compared to conventional carbenoids lacking a donor group. nih.gov

Table 1: Key Intermediates in this compound Catalysis

| Intermediate | Formation | Subsequent Reactions |

| Rhodium Carbenoid | Reaction of this compound with a diazo compound, with loss of N₂. | Reaction with nucleophiles (e.g., alkenes, alcohols, amines), C-H insertion, cyclopropanation. |

| Oxonium Ylide | Reaction of a rhodium carbenoid with an alcohol or ether. | organic-chemistry.orgacs.org-Sigmatropic rearrangement, Stevens rearrangement, protonolysis. |

| Ammonium Ylide | Reaction of a rhodium carbenoid with an amine or amide. | Sigmatropic rearrangement, fragmentation, cycloaddition. |

| Carbonyl Ylide | Intramolecular reaction of a rhodium carbenoid with a carbonyl group. | [3+2] Cycloaddition with dipolarophiles. |

Kinetic Studies and Hammett Correlation Analysis

Kinetic studies provide quantitative insights into the reaction rates and the factors that influence them, helping to identify the rate-determining step of the catalytic cycle. For many rhodium(II)-catalyzed C-H functionalization reactions with aryldiazoacetates, detailed kinetic analyses have revealed that the C-H insertion step is rate-determining. nih.gov This understanding has guided the optimization of reaction conditions, such as using the hydrocarbon substrate as the solvent and employing donor/acceptor carbenes with electron-withdrawing substituents on the aryl donor group to increase the efficiency of this step. nih.gov

The reaction kinetics often show a positive order in both the catalyst and the substrate undergoing C-H insertion, but a zero-order dependence on the diazo compound concentration. nih.gov This is consistent with a catalytic cycle where the formation of the rhodium carbenoid is fast and reversible, or at least not rate-limiting, and the subsequent reaction of the carbenoid with the C-H bond is the slow step.

Hammett correlation analysis is a powerful tool used to probe the electronic effects of substituents on the reaction rate and mechanism. By plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides information about the nature of the transition state. A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the development of positive charge in the transition state. Conversely, a positive ρ value implies that electron-withdrawing groups are beneficial, indicating the build-up of negative charge.

In some complex catalytic systems, non-linear or "V-shaped" Hammett plots are observed. acs.org This concavity can indicate a change in the rate-determining step or a shift in the reaction mechanism as the electronic nature of the substrate is varied. For example, a convex Hammett plot might signify a transition from a mechanism where the nucleophilic attack of the substrate is rate-determining for electron-rich substrates to one where the electrophilic character of the carbenoid is more important for electron-poor substrates. acs.org The analysis of such plots, including the calculation of parameters like the "adapted sensitivity constant" (ρ_adap) and "substrate electronics adaptability" (SEA), can quantify the range of substrates a catalyst can accommodate and the abruptness of any mechanistic change. acs.org

Table 2: Interpreting Hammett Plot Data in Catalysis

| Hammett Plot Feature | Interpretation | Implication for Rhodium(II) Catalysis |

| Linear Plot (Negative ρ) | Reaction is accelerated by electron-donating substituents. Buildup of positive charge at the reaction center in the transition state. | Suggests a transition state with electrophilic character at the rhodium carbenoid. |

| Linear Plot (Positive ρ) | Reaction is accelerated by electron-withdrawing substituents. Buildup of negative charge at the reaction center in the transition state. | Indicates a transition state where nucleophilic attack on the substrate is significant. |

| Convex (V-shaped) Plot | Change in the rate-determining step or reaction mechanism across the series of substituted substrates. | The catalytic system is adaptable to substrates with a wide range of electronic properties. |

Computational and Theoretical Mechanistic Studies

Computational and theoretical studies, primarily using Density Functional Theory (DFT), have become indispensable for elucidating the detailed mechanisms of rhodium(II)-catalyzed reactions. These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway.

DFT calculations have been instrumental in understanding the formation and reactivity of rhodium carbenoids. They have provided insights into the electronic structure of these intermediates and rationalized their electrophilic nature. For instance, computational studies have explored the tandem ylide formation/ organic-chemistry.orgacs.org-sigmatropic rearrangement, confirming the energetic feasibility of the proposed pathways and explaining the high stereoselectivities observed experimentally. acs.org

Furthermore, theoretical models have been used to investigate the competition between different reaction pathways. In the rhodium(II)-catalyzed reaction of α-diazo esters with an amide group, DFT calculations helped to develop a semi-quantitative energy manifold that rationalized the experimentally observed equilibrium between ammonium and carbonyl ylide formation. acs.org These studies revealed a catalyst-promoted system of equilibria with a clear thermodynamic bias. acs.org

Computational methods are also crucial for understanding the origins of stereoselectivity in asymmetric catalysis. By modeling the transition states leading to different stereoisomers, researchers can identify the key steric and electronic interactions between the substrate, the carbenoid, and the chiral ligands on the rhodium catalyst that dictate the stereochemical outcome. For example, in the aziridination of styrene derivatives, DFT studies have elucidated the role of both singlet and triplet rhodium nitrene species and identified different radical and concerted pathways that depend on the substrate. researchgate.net

The influence of reaction conditions, such as the solvent, can also be modeled. Computational studies have shown that axial coordination of solvent molecules to the dirhodium catalyst can affect the energies of intermediates and transition states, thereby influencing both reactivity and selectivity. chemrxiv.org The combination of experimental and computational approaches provides a powerful synergy for a comprehensive understanding of the reaction mechanisms.

Table 3: Applications of Computational Studies in Rhodium(II) Catalysis

| Area of Investigation | Computational Method | Key Insights Provided |

| Reaction Pathway Elucidation | Density Functional Theory (DFT) | Determination of transition state structures and energies; validation of proposed mechanistic steps. |

| Intermediate Stability | DFT, Natural Bond Orbital (NBO) analysis | Calculation of the relative energies of intermediates like carbenoids and ylides; analysis of electronic structure. |

| Origin of Stereoselectivity | DFT, ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Identification of key steric and electronic interactions in diastereomeric transition states. |

| Solvent Effects | Solvation models (e.g., SMD, PCM) | Evaluation of the influence of axial solvent coordination on catalyst activity and selectivity. |

Applications in Advanced Organic Synthesis Methodologies

Total Synthesis of Complex Natural Products

The catalytic prowess of rhodium(II) acetate (B1210297) and its derivatives is prominently featured in the total synthesis of complex natural products, where the strategic formation of key chemical bonds is paramount.

A notable example is the total synthesis of the antibiotic (-)-indolizomycin . A crucial step in this synthesis involves a rhodium(II) acetate-catalyzed reaction of a diazo ketone. This reaction proceeds through the formation of a thiocarbonyl ylide intermediate, which then undergoes cyclization to an episulfide. Subsequent desulfurization yields a key intermediate on the path to the final natural product. This sequence highlights the catalyst's ability to mediate complex cascade reactions, forming intricate ring systems in a controlled manner uibk.ac.at.

The power of rhodium(II)-catalyzed reactions is also demonstrated in the enantioselective formal total syntheses of stemofoline (B1231652) alkaloids . These complex syntheses have utilized a novel cascade of reactions that culminate in an intramolecular dipolar cycloaddition. This key step, facilitated by a rhodium catalyst, forms the tricyclic core of the stemofoline alkaloids from an acyclic diazo imine intermediate, showcasing the catalyst's role in constructing complex polycyclic frameworks researchgate.net.

These examples underscore the importance of rhodium(II) acetate in streamlining the synthesis of structurally complex and biologically significant natural products.

Functionalization of Complex Molecules (e.g., Fullerenes, Ribonucleosides)

Rhodium(II) acetate dihydrate serves as a versatile tool for the chemical modification of complex molecules, enabling the introduction of new functional groups and the creation of novel materials and probes.

Fullerenes , with their unique cage-like structures, can be functionalized using rhodium(II) acetate. Research has shown that the reaction of rhodium(II) acetate dimer with a functionalized fullerene, N(CH2CH2)2NC60, can lead to the formation of a linear, crystalline polymer. This process effectively "zips" the fullerene units together, demonstrating a method for creating novel carbon-based materials with extended structures chemeurope.com.

In the realm of biochemistry, this compound has proven useful in distinguishing between ribonucleosides and deoxynucleosides . It achieves this by selectively binding to the 2' and 3' hydroxyl (OH) groups of ribonucleosides. This selective interaction is possible due to the specific geometry and reactivity of the dirhodium core. The solubility of rhodium(II) acetate dimer in aqueous solutions makes it particularly effective for these applications, in contrast to other catalysts like copper(II) acetate which are typically soluble only in non-aqueous media chemeurope.com. Structural studies on the interaction of dirhodium tetraacetate with proteins like bovine pancreatic ribonuclease (RNase A) have further revealed that the dirhodium unit can coordinate to the side chains of specific amino acid residues, such as histidine, at its axial positions while retaining its acetate ligands researchgate.net.

Development of Novel Ring Systems and Architectures

A significant area of application for rhodium(II) acetate is in the development of novel ring systems and complex molecular architectures through catalyzed cycloaddition and insertion reactions.

One such application is the synthesis of spirocyclic orthoesters . In a rhodium(II)-catalyzed intramolecular reaction of a tetrahydropyranyl acetal (B89532) bearing a diazo ketone, an "anomalous" C-O bond formation occurs in preference to the expected C-C bond formation from a C-H insertion. This leads to the creation of a spirocyclic orthoester scaffold, a unique structural motif rsc.org.

Furthermore, rhodium(II) acetate is instrumental in generating bridged medium-sized polycyclic systems . An intramolecular (3+2) dipolar cycloaddition strategy catalyzed by rhodium compounds allows for the synthesis of various bridged bicyclo[m.n.2] ring systems from acyclic precursors. This method provides a direct and efficient route to synthetically challenging architectures such as bicyclo[3.2.2], bicyclo[4.2.2], and bicyclo[5.2.2] ring systems escholarship.orgresearchgate.netnih.govnih.gov. The asymmetric total synthesis of the marine natural product nakafuran-8 has been accomplished using this methodology as a key step escholarship.org.

The synthesis of azaspiro[n.2]alkanes is another area where rhodium(II) catalysis has been impactful. The cyclopropanation of exocyclic olefins with donor/acceptor carbenes, catalyzed by chiral dirhodium tetracarboxylate catalysts, can produce these spirocyclic structures with high enantioselectivity nih.gov.

These examples showcase the capacity of rhodium(II) acetate to facilitate the discovery and construction of novel and complex molecular frameworks.

Stereoselective Transformations in Organic Synthesis

Rhodium(II) acetate and its chiral derivatives are highly effective catalysts for a wide array of stereoselective transformations, enabling the synthesis of enantiomerically enriched products.

Stereoselective Cyclopropanation: The reaction of diazo compounds with alkenes to form cyclopropanes is a hallmark of rhodium(II) catalysis. By employing chiral dirhodium(II) catalysts, this reaction can be rendered highly enantioselective. For instance, the cyclopropanation of styrenes with methyl phenyldiazoacetate can be catalyzed by various chiral rhodium(II) carboxylates to yield cyclopropane (B1198618) products with high levels of enantiomeric excess (ee). The choice of catalyst can be tuned to the specific substrates to optimize the stereochemical outcome.

| Catalyst | Aryldiazoacetate Substituent | Styrene (B11656) | Product | Yield (%) | ee (%) |

| Rh2(S-DOSP)4 | H | 4-MeO-styrene | trans-cyclopropane | 85 | 98 |

| Rh2(S-PTTL)4 | 4-CF3 | Styrene | trans-cyclopropane | 91 | 97 |

| Rh2(S-TCPTAD)4 | 2-Me | Styrene | trans-cyclopropane | 88 | 96 |

Stereoselective C-H Insertion: Rhodium(II) catalysts are also proficient at mediating stereoselective C-H insertion reactions. This transformation allows for the direct functionalization of C-H bonds, a challenging yet highly desirable reaction in organic synthesis. The use of chiral rhodium(II) catalysts can control the stereochemistry of the newly formed stereocenter. For example, the intramolecular C-H insertion of a diazoacetate can lead to the formation of a cyclic product with high diastereoselectivity.

| Substrate | Catalyst | Product | Yield (%) | d.r. |

| 2-methyl-1-pentyl diazoacetate | Rh2(OAc)4 | cis-2,3-dimethylcyclopentanone | 75 | 3:1 |

| 2-ethyl-1-hexyl diazoacetate | Rh2(S-DOSP)4 | trans-2-ethyl-3-propylcyclopentanone | 82 | >20:1 |

The development of these stereoselective transformations has had a profound impact on the field of asymmetric synthesis, providing efficient routes to chiral building blocks and complex molecules.

Interactions with Biomolecules: Fundamental Chemical Studies

Computational Studies on DNA Bases Interactions with Dirhodium(II) Complexes

Computational studies have provided significant insights into the interactions between dirhodium(II) paddlewheel complexes and the nucleobases of DNA and RNA. These theoretical investigations focus on the structure and stability of the complexes formed when dirhodium units coordinate in axial positions to the DNA/RNA nucleobases.

Research indicates that dirhodium(II) complexes coordinate more strongly to the pyridyl nitrogens of nucleobases compared to their diruthenium counterparts nih.gov. This stronger coordination is a key factor in their interaction with nucleic acids. One of the critical interactions observed is the formation of a hydrogen bond between the paddlewheel scaffold of the dirhodium complex and a coordinated adenine (B156593) nucleobase. Computational analysis has quantified this interaction, revealing it to be in the range of 14.2–15.7 kcal/mol for dirhodium complexes unipd.it. This is significantly stronger, by at least 50%, than the hydrogen bond formed in analogous diruthenium complexes, which falls in the 9.0–10.5 kcal/mol range unipd.it.

These computational findings suggest a pronounced affinity of dirhodium(II) complexes for DNA and RNA, driven by strong coordination and hydrogen bonding, particularly with adenine. Such interactions are considered a crucial first step in the modification of nucleic acid structures, which may disrupt their normal function nih.gov.

Interaction with Human Serum Albumin

Human Serum Albumin (HSA) is a major transport protein in the bloodstream, and its interaction with rhodium(II) complexes is a critical aspect of their biological activity. Studies have shown that rhodium(II) complexes react readily with HSA. The primary mode of interaction involves the coordination of the rhodium atoms to the protein via the imidazole (B134444) rings of histidine (His) residues nih.govscielo.br.

Experimental data from incubation studies have shown that approximately 7 moles of a rhodium complex can bind per mole of HSA after 24 hours at 37°C nih.gov. This binding event induces significant conformational changes in the protein. Analysis of circular dichroism (CD) spectra reveals a decrease in the helical content of HSA by about 15% upon binding to the rhodium complex nih.gov.

Furthermore, the binding perturbs the local microenvironment of specific amino acid residues. A notable decrease in the relative fluorescence intensity of HSA to 20% of its native state suggests a significant change around the Trp-214 residue nih.gov. This is further supported by the observation that the warfarin (B611796) binding site is disrupted nih.gov. The interaction with the rhodium complex also weakens HSA's ability to bind other molecules, such as heme or bilirubin (B190676) nih.gov.

The affinity of different rhodium(II) carboxylates for HSA has also been investigated. An inverse correlation has been observed between the lipophilicity of rhodium alkylcarboxylates and their binding affinity (K) for HSA scielo.br.

| Rhodium(II) Complex | Binding Affinity (K) |

|---|---|

| [Rh₂(tfc)₄] | 214.1 |

This interaction with HSA is significant as the protein can act as a reservoir for the rhodium complex, influencing its distribution and availability in a biological system scielo.br.

Crosslinking of Transfer RNAs

Dirhodium tetraacetate has been shown to act as a bifunctional agent capable of crosslinking transfer RNA (tRNA) molecules. This has been demonstrated through the preparation and X-ray structure determination of a crystalline complex between yeast tRNA(phe) and dirhodium tetraacetate nih.gov.

The structural analysis revealed that the dirhodium tetraacetate molecule forms an intermolecular cross-link. Specifically, it bridges the N(1) position of adenine A36, located in the anticodon triplet of one tRNA molecule, and a ribose hydroxyl group of residue A76 at the 3' terminus of a symmetry-related tRNA molecule nih.gov. This finding indicates a preference for the rhodium complex to bind to the N(1) position of adenine, particularly when it is located in a single-stranded region of the tRNA molecule nih.gov. The ability to form such cross-links represents a significant mode of interaction with RNA, potentially altering its structure and function.

Adenine Binding to Dirhodium Complexes

The binding of dirhodium(II) complexes to adenine is a recurring theme in their interaction with nucleic acids. As mentioned in the context of tRNA crosslinking, dirhodium tetraacetate shows a preference for binding to the N(1) position of adenine residues located in single-stranded regions nih.gov.

Supramolecular Chemistry and Materials Science Applications

Dirhodium(II) Carboxylates as Building Blocks for Supramolecular Structures

The foundational paddlewheel structure of dirhodium(II) carboxylates, including rhodium(II) acetate (B1210297) dihydrate, features two rhodium atoms bridged by four carboxylate ligands. This arrangement provides axial coordination sites that are available for interaction with various ligands, making these compounds ideal synthons for the construction of larger supramolecular assemblies. The predictable coordination geometry and the robust nature of the dirhodium core allow for the rational design of intricate and functional superstructures.

Assembly of Nano-sized Structures by Self-assembly

The principle of self-assembly, a process where components spontaneously organize into ordered structures, is central to the utility of rhodium(II) acetate dihydrate in nanotechnology. The axial positions of the dirhodium(II) paddlewheel can coordinate with ditopic organic ligands, leading to the formation of one-dimensional helical coordination polymers.

In one study, homochiral dirhodium(II) paddlewheels were shown to assemble with 1,4-diazabicyclo[2.2.2]octane (DABCO), a linear ditopic ligand, to form one-handed supramolecular helical polymers. The stability of these helical structures is reinforced by intermolecular hydrogen-bonding networks between adjacent amide groups on the periphery of the paddlewheel ligands. The formation of these helical polymers proceeds via a cooperative nucleation-elongation mechanism, where the initial formation of a small nucleus directs the subsequent growth of the one-handed helix.

Inorganic Polymers and Cages

The versatility of this compound as a building block extends to the formation of multidimensional inorganic polymers and discrete molecular cages. By selecting appropriate organic linkers, the dimensionality and porosity of the resulting structures can be precisely controlled.

One-dimensional coordination polymers have been synthesized by reacting rhodium(II) acetate with various linking ligands. For instance, heteronuclear one-dimensional polymers have been created using dicyanometallate linkers, resulting in chain-like structures with interesting electronic and magnetic properties. The crystal structures of these polymers reveal the paddlewheel units linked by the cyanide groups of the dicyanometallate anions at the axial positions of the rhodium atoms.

Furthermore, the self-assembly of rhodium(II) acetate with specific dicarboxylic acids can lead to the formation of metal-organic cages (MOCs). A notable example is the reaction of rhodium(II) acetate with 3,3'-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoic acid, which results in a lantern-type metal-organic cage. rsc.org This cage, with the formula [Rh4(pbeddb)4(H2O)2(DMAC)2], features two dirhodium paddlewheel units linked by four dicarboxylate ligands. rsc.org The internal cavity of this cage has dimensions of 9.5 × 14.8 Ų, and in the solid state, these cages align to form one-dimensional channels. rsc.org

Table 1: Structural Parameters of a Rhodium-based Metal-Organic Cage

| Parameter | Value |

| Formula | [Rh4(pbeddb)4(H2O)2(DMAC)2] |

| Cage Type | Lantern-type |

| Inner Cavity Dimensions | 9.5 × 14.8 Ų |

| 1D Channel Dimensions | 9.5 × 11.1 Ų |

Integration into Nanocomposites

This compound serves as a valuable precursor for the synthesis of rhodium-containing nanomaterials and for the surface modification of other materials to create functional nanocomposites. These nanocomposites often exhibit enhanced catalytic or electronic properties arising from the synergistic interaction between the rhodium species and the support material.

While specific examples detailing the direct integration of this compound into nanocomposites are an emerging area of research, the compound is widely used as a precursor for the deposition of rhodium nanoparticles onto various supports. For instance, rhodium(II) acetate can be dissolved and used to prepare supported noble metal catalysts. This approach is utilized in creating catalysts for various organic transformations, where the high dispersion and accessibility of the rhodium active sites are crucial for catalytic efficiency.

Development of Sensors (e.g., Nitric Oxide Sensors)

The unique electronic properties and coordination capabilities of this compound make it a promising candidate for the development of chemical sensors. A key area of interest is in the detection of nitric oxide (NO), a crucial signaling molecule in various physiological and pathological processes.

Electrochemical sensors are well-suited for the real-time, continuous monitoring of NO in biological environments. The principle behind many of these sensors involves the catalytic oxidation or reduction of NO at an electrode surface. While the direct use of this compound in commercial NO sensors is not yet widespread, the fundamental properties of dirhodium paddlewheel complexes are highly relevant to this application.

The axial sites on the dirhodium unit can bind with NO, potentially facilitating its electrochemical detection. Research into metal-organic polyhedra (MOPs) based on dirhodium paddlewheel complexes has shown promise for the controlled release of NO, a concept that can be adapted for sensing applications. In such systems, the dirhodium units act as specific binding sites for NO. A sensor could be designed where the binding of NO to the rhodium centers leads to a measurable change in an electrochemical or optical signal.

The development of such sensors would rely on the selective and sensitive interaction between the rhodium(II) core and nitric oxide. The performance of a hypothetical electrochemical sensor based on a this compound-modified electrode could be characterized by several key parameters.

Table 2: Projected Performance Characteristics of a Hypothetical this compound-Based Nitric Oxide Sensor

| Parameter | Projected Value/Characteristic |

| Detection Principle | Electrochemical (Amperometry) |

| Sensitivity | High, due to catalytic oxidation/reduction of NO at the Rh center |

| Selectivity | High, based on the specific coordination of NO to the axial sites |

| Response Time | Fast, enabling real-time monitoring |

| Limit of Detection | Low (nanomolar range) |

Environmental and Sustainable Chemistry Aspects

Promotion of Greener Chemistry Practices

Rhodium-catalyzed reactions contribute significantly to greener chemistry through several key mechanisms, including high atom economy, the use of environmentally friendly solvents, and the development of recyclable catalytic systems.

Atom Economy: A fundamental concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Rhodium catalysts excel at promoting reactions with high atom economy, such as addition and cycloaddition reactions, where most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. jocpr.comnwnu.edu.cn For instance, catalytic hydrogenation, a common transformation using rhodium catalysts, is an inherently atom-economical process as it involves the addition of hydrogen to an unsaturated compound without the formation of byproducts. jocpr.com

Benign Solvents: A significant push in sustainable chemistry is the replacement of toxic and volatile organic solvents with greener alternatives. iucr.org Research has demonstrated the effectiveness of rhodium catalysts in aqueous media. nih.govrsc.org Performing reactions in water or aqueous micellar solutions not only reduces reliance on hazardous organic solvents but can also simplify catalyst recovery and product separation. nih.govrsc.orgresearchgate.net For example, the Ruhrchemie/Rhône-Poulenc process utilizes a water-soluble rhodium catalyst for propene hydroformylation, allowing for easy separation and reuse of the catalyst. nih.gov

Catalyst Recyclability: The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis. rsc.org Immobilizing homogeneous rhodium complexes onto solid supports, such as covalent triazine frameworks, combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous catalysts. rsc.org This approach not only prevents the loss of the expensive metal but also minimizes its release into the environment. rsc.orgrsc.org Studies have shown that such recyclable catalysts can maintain high activity over multiple cycles. rsc.org

C-H Activation: Rhodium catalysts are effective in promoting C-H activation, a process that allows for the direct functionalization of carbon-hydrogen bonds. This strategy offers a more straightforward and atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. rsc.org

Cost-Effectiveness and Eco-Friendliness of Rhodium Catalysis

While rhodium is a rare and expensive precious metal, its use in catalysis can be both cost-effective and environmentally friendly when considering the entire lifecycle of the catalyst and the efficiency it brings to chemical processes. google.comrecohub.com

High Catalytic Efficiency: Rhodium catalysts are often highly active, meaning that only small, catalytic amounts are required to transform large quantities of reactants. acdlabs.com This high efficiency can offset the initial cost of the metal. Furthermore, their high selectivity towards the desired product minimizes the formation of byproducts, which in turn reduces the costs and environmental impact associated with separation and purification processes.

Recycling and Recovery: The high value of rhodium provides a strong economic incentive for its recovery and recycling from spent catalysts. google.comnih.gov Recycling rhodium is significantly more energy-efficient and has a much lower environmental footprint compared to mining and refining new metal. recohub.comdfpmr.com Mining rhodium is an energy-intensive process, and recycling helps to conserve natural resources and reduce habitat destruction. dfpmr.com Various processes, including pyrometallurgical and hydrometallurgical methods, have been developed to efficiently recover rhodium from sources like automotive catalytic converters and industrial waste streams. mdpi.comresearchgate.net Research continues to focus on developing greener and more efficient recovery techniques. mdpi.com

The table below summarizes key research findings related to the recycling and efficiency of rhodium catalysts.

| Catalyst System / Process | Key Finding | Implication for Sustainability | Reference |

|---|---|---|---|

| Rhodium on Charcoal (Rh/C) | Achieved >99% conversion of p-cymene and maintained stable activity and selectivity over 66 recycling cycles in solvent-free hydrogenation. | Demonstrates outstanding recyclability and robustness, promoting waste minimization and long-term catalyst viability. | mdpi.com |

| Rhodium(III) complex on a bipyridine covalent triazine framework | The heterogenized catalyst maintained high activity during recycling for transfer hydrogenation of N-heteroarenes in water. | Highlights the potential of supported catalysts for continuous flow synthesis and easy separation, reducing metal leaching and process costs. | rsc.org |

| Microreactor for Rhodium Recovery | A continuous recovery technique for rhodium from spent catalysts achieved an overall recovery rate of 95.6%. | Offers a green and efficient method for recycling valuable rhodium, contributing to a circular economy and reducing the need for primary mining. | mdpi.com |

| Rhodium/amine catalysts with scCO2 extraction | Over nine consecutive runs, rhodium leaching was determined to be only 0.1% of the initial amount. | Showcases a method for catalyst immobilization and product extraction using supercritical CO2, a green solvent, leading to minimal catalyst loss. | rsc.org |

Future Research Directions and Emerging Trends

Exploration of Novel Ligand Architectures for Enhanced Catalytic Performance

The reactivity and selectivity of dirhodium(II) catalysts are profoundly influenced by the bridging ligands surrounding the bimetallic core. A major thrust of current research is the design and synthesis of innovative ligand architectures to fine-tune the catalyst's steric and electronic properties for specific applications.

Researchers are exploring ligands with modifications such as fluorination, unsaturation, and heteroatom substitution to modulate the electronic effect of the ligand backbone on the complex. nih.gov Another strategy involves incorporating substituents that can intrude into the metal's coordination sphere, which has proven effective for achieving highly selective insertions into unactivated C-H bonds. nih.gov

A significant area of development is the use of tethered ligands. By attaching a Lewis base moiety to the bridging ligand scaffold, it's possible to control the coordination at the axial sites of the paddlewheel complex. tennessee.edu This approach can stabilize the reactive rhodium carbenoid species, leading to greater selectivity. tennessee.edu For instance, novel mixed-ligand complexes with tethered, axially coordinating thioether donor groups have been shown to enhance catalytic activity in cyclopropanation reactions by modulating the electron density of the dirhodium core. nsf.gov

Furthermore, the development of new chiral ligands is crucial for advancing asymmetric catalysis. A novel design based on London dispersion forces has been employed in chiral bismuth-rhodium paddlewheel catalysts, resulting in outstanding levels of selectivity in reactions involving donor/acceptor carbenes. nih.gov The strategic placement of bulky groups on the ligands can create a tighter chiral pocket around the active rhodium site, which is thought to suppress racemic background reactions and improve enantioselectivity. nih.gov

Table 1: Examples of Novel Ligand Architectures and Their Effects

| Ligand Type | Design Strategy | Intended Effect | Reference |

|---|---|---|---|

| Tethered Thioethers | Incorporating chelated, axially coordinating thioether donors. | Modulate electron density, enhance activity in cyclopropanation. | nsf.gov |

| Modified Carboxamidates | Introduction of fluorination, unsaturation, or heteroatoms. | Investigate and control electronic effects on the complex. | nih.gov |

| Phenylglycine with TIPS groups | Utilizing London dispersion forces in Bi-Rh paddlewheels. | Create a tight chiral pocket, enhance enantioselectivity. | nih.gov |

Development of New Reaction Methodologies

Building on the foundational reactivity of rhodium(II) acetate (B1210297), researchers are continuously expanding its synthetic utility by developing novel reaction methodologies. These new transformations provide access to complex molecular architectures that were previously difficult to obtain.

One emerging area is the use of 1-sulfonyl-1,2,3-triazoles as carbene precursors. Rhodium(II) acetate has been shown to effectively catalyze the denitrogenative transformation of these substrates, leading to the formation of onium ylides that undergo a nsf.govacs.org-sigmatropic rearrangement. acs.org This methodology provides a highly diastereoselective route to 2-tetrasubstituted saturated heterocycles, products that are not accessible using traditional α-diazo aldehyde starting materials. acs.org

Another innovative approach is the development of multicomponent reactions. A rhodium(II)-catalyzed three-component reaction of 1,3-diones, diazoesters, and N,N-dimethylformamide (DMF) has been reported. nih.gov This process results in the formal insertion of an O–C(sp³)–C(sp²) unit into an unstrained C(CO)−C bond, demonstrating a novel bond cleavage and functionalization strategy. nih.gov